tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQLNYZZVFUWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572185 | |
| Record name | tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218772-62-4 | |
| Record name | 1,1-Dimethylethyl 3-(cyanomethyl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218772-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate typically involves two key steps:
- Step 1: Introduction of the cyanomethyl group at the 3-position of the indole ring.
- Step 2: Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group to form the tert-butyl ester.
These steps can be performed sequentially or in a convergent manner depending on the starting materials and reaction conditions.
Detailed Synthetic Routes
Cyanomethylation of Indole Derivatives
- Photoredox Catalysis Approach:
Recent advances have demonstrated the direct cyanomethylation of indoles at the 3-position via photoredox catalysis. This method uses visible light to activate cyanomethyl radical precursors, which then add to the indole ring selectively at C-3 under mild conditions. This approach avoids harsh reagents and provides good regioselectivity and yields.
Protection of Indole Nitrogen with tert-Butyl Group
- Boc Protection via Esterification:
The indole nitrogen is protected by reaction with tert-butyl chloroformate or by esterification of the corresponding indole-1-carboxylic acid with tert-butyl alcohol in the presence of dehydrating agents.- Common reagents:
- Dicyclohexylcarbodiimide (DCC) as a dehydrating agent
- 4-Dimethylaminopyridine (DMAP) as a catalyst
- Anhydrous conditions to prevent hydrolysis
- Reaction typically proceeds at room temperature or slightly elevated temperatures under inert atmosphere.
- This step stabilizes the indole nitrogen and facilitates further functionalization or purification.
- Reference: BenchChem synthesis overview for tert-butyl indole carboxylates.
- Common reagents:
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Indole + cyanomethyl radical source, photoredox catalyst, visible light, inert atmosphere | Direct cyanomethylation at C-3 position | Moderate to high yield; regioselective |
| 2 | Cyanomethylated indole + tert-butyl chloroformate or tert-butyl alcohol + DCC + DMAP, anhydrous solvent (e.g., dichloromethane), room temp | Boc protection of indole nitrogen | High yield; requires dry conditions to avoid hydrolysis |
Reaction Conditions and Optimization
- Solvents: Anhydrous dichloromethane, tetrahydrofuran (THF), or 1,2-dichloroethane are commonly used.
- Temperature: Ambient to 40 °C for esterification; photoredox cyanomethylation at room temperature.
- Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to prevent oxidation or hydrolysis.
- Catalysts: DMAP for esterification; Iridium or Ruthenium complexes for photoredox catalysis.
- Reaction Time: Photoredox cyanomethylation typically requires several hours (overnight); Boc protection usually completes within a few hours.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Weight | 256.30 g/mol |
| Melting Point | Not widely reported; typically characterized by NMR and MS |
| NMR (1H, 13C) | Signals consistent with indole ring, cyanomethyl group, and tert-butyl ester |
| IR Spectroscopy | Characteristic nitrile stretch (~2200 cm⁻¹), ester carbonyl (~1700 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 256 consistent with molecular formula |
Research Findings and Notes
- The photoredox cyanomethylation method offers a modern, efficient route to introduce the cyanomethyl group directly onto the indole ring without pre-functionalization, improving atom economy and reducing steps.
- The Boc protection step is well-established and critical for stabilizing the indole nitrogen, facilitating purification and further synthetic transformations.
- Alternative methods involving nucleophilic substitution on pre-formed indole derivatives with cyanomethyl halides have been reported but are less favored due to harsher conditions and lower selectivity.
- Industrial scale synthesis may employ tert-butyl hydroperoxide and metal catalysts for esterification, offering scalability and efficiency.
- The compound’s stability and reactivity make it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Photoredox Cyanomethylation | Indole, cyanomethyl radical precursor, photoredox catalyst, light | Room temp, inert atmosphere, several hours | Mild, selective, environmentally friendly | Requires photoredox setup |
| Boc Protection via Esterification | Cyanomethylated indole, tert-butyl chloroformate or tert-butyl alcohol, DCC, DMAP | Anhydrous solvent, room temp | High yield, stabilizes indole N | Sensitive to moisture |
| Nucleophilic Substitution | Indole derivative, cyanomethyl halide, base | Elevated temp, organic solvent | Direct substitution | Lower selectivity, harsher conditions |
| Industrial Esterification | Indole carboxylic acid, tert-butyl hydroperoxide, metal catalyst | Scalable, efficient | Suitable for large scale | Requires catalyst handling |
This comprehensive analysis synthesizes current knowledge on the preparation of this compound, emphasizing modern photoredox methods and classical Boc protection strategies. The compound’s preparation is well-documented in chemical literature and patents, with ongoing research optimizing yields and selectivity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl indole-1-carboxylate derivatives arises from substitutions at the 3-position. Below is a comparative analysis of tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate with key analogues:
Substituent Effects on Reactivity and Electronic Properties
- tert-Butyl 3-chloro-1H-indole-1-carboxylate (III-95): The chloro substituent is electron-withdrawing, directing electrophilic substitutions to specific positions on the indole ring. Key Difference: Chlorine offers ortho/para-directing effects, whereas the cyanomethyl group’s nitrile functionality may stabilize intermediates via resonance.
- tert-Butyl 3-(2-(2-oxopyrrolidin-1-yl)vinyl)-1H-indole-1-carboxylate (III-96): This compound contains a vinyl-pyrrolidinone group, enabling conjugation and participation in cycloaddition reactions. The electron-rich vinyl group contrasts with the electron-deficient cyanomethyl substituent . Key Difference: The vinyl group enhances π-electron density, favoring Diels-Alder reactions, while the cyanomethyl group may promote nitrile-specific transformations (e.g., hydrolysis to amides).
- tert-Butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate: Bromination at the 6-position introduces steric hindrance and alters electronic properties. The combined bromo and cyanomethyl groups create a bifunctional intermediate for sequential modifications . Key Difference: Bromine enables halogen-metal exchange, expanding utility in Suzuki-Miyaura couplings, whereas the cyanomethyl group remains inert under such conditions.
Physicochemical Properties
- Solubility: The tert-butyl group generally improves solubility in non-polar solvents. Derivatives with polar substituents (e.g., hydroxymethyl, nitro) exhibit reduced solubility compared to the cyanomethyl analogue .
- Spectroscopic Data: NMR: The cyanomethyl group’s nitrile carbon appears at ~115–120 ppm in $^{13}\text{C}$ NMR, distinct from chloro (~40 ppm) or hydroxymethyl (~60 ppm) signals . MS: Molecular ion peaks for cyanomethyl derivatives align with calculated masses (e.g., [M+H]$^+$ for C${15}$H${16}$N$2$O$2$: 257.12) .
Data Table: Comparative Analysis of Key Derivatives
Biological Activity
tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate is a notable compound within the indole derivative class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a cyanomethyl substituent , and a carboxylate functional group attached to the indole core. The molecular formula is , with a molecular weight of approximately 246.26 g/mol. The indole structure contributes to its unique chemical properties, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Modulation : The indole core can interact with enzymes, potentially inhibiting or activating their functions. This interaction may lead to alterations in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Metabolic Transformations : The cyanomethyl group can undergo metabolic changes, resulting in active metabolites that exert biological effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that indole derivatives possess antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains .
- Anticancer Potential : Preliminary research suggests that it may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The exact mechanisms remain under investigation but could involve modulation of signaling pathways associated with cell proliferation and survival.
- Neuroprotective Effects : Some indole derivatives have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Screening | Demonstrated effectiveness against Gram-positive bacteria; IC50 values reported in low micromolar range. |
| Anticancer Activity | Induced apoptosis in human cancer cell lines; mechanisms involved include caspase activation and cell cycle arrest. |
| Neuroprotective Studies | Showed promise in reducing oxidative stress markers in neuronal cell cultures. |
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound is being explored for various applications:
- Drug Development : The compound serves as a building block for synthesizing more complex molecules aimed at treating infections and cancers.
- Research Tool : It is utilized in studies investigating the role of indole derivatives in biological systems, aiding in the understanding of structure-activity relationships (SAR) within medicinal chemistry.
Q & A
Q. What are the common synthetic routes for tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, potassium trifluoroborate salts of indole derivatives can react with aldehydes under palladium catalysis to introduce substituents (e.g., cyanomethyl groups) . Reaction conditions such as solvent choice (e.g., DME in HF-mediated reactions), temperature (room temperature vs. reflux), and catalysts (e.g., Pd) significantly impact yield. Evidence from crystallographic studies suggests that steric hindrance from the tert-butyl group may require optimized reaction times to prevent side products . Table 1 : Synthetic Methods Comparison
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Aldehyde coupling | Pd, DME | ~59% | |
| HF-mediated alkylation | HF/DME | Not reported |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : X-ray crystallography is essential for confirming the indole core structure, tert-butyl orientation, and cyanomethyl positioning, as bond angles (e.g., C10–O1–C11: 121.09°) and torsion angles (e.g., C2–N1–C10–O2: −8.8°) provide precise spatial data . NMR (¹H/¹³C) identifies functional groups, such as the tert-butyl singlet (~1.3 ppm) and cyanomethyl protons (~2.5–3.5 ppm). IR confirms the carbonyl stretch (~1700 cm⁻¹) and nitrile group (~2200 cm⁻¹). Cross-validation between techniques resolves ambiguities in substituent placement .
Q. How is the tert-butyl group utilized as a protecting group in indole functionalization?
- Methodological Answer : The tert-butyl carbamate group protects the indole nitrogen during functionalization (e.g., cyanomethylation), enabling selective reactions at the 3-position. Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free NH indole. Studies show that bulky tert-butyl groups prevent unwanted ring-opening or oxidation during synthesis of bioactive precursors .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data during structural elucidation?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). For example, NMR might suggest free rotation of the cyanomethyl group, while crystallography shows a fixed conformation. To resolve this:
Q. What experimental designs assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines:
- Thermal stability : Heat at 40–60°C for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B); track nitrile group integrity via IR.
- Hydrolytic stability : Test in buffered solutions (pH 1–13); quantify hydrolysis products (e.g., free indole) using LC-MS .
Safety data indicate sensitivity to moisture, necessitating anhydrous storage .
Q. How does this compound serve as a precursor for bioactive natural products?
- Methodological Answer : The cyanomethyl group acts as a versatile handle for further functionalization. For example:
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to create biaryl indoles.
- Reduction : Convert nitrile to amine for peptidomimetic synthesis.
- Oxidation : Generate ketones for heterocycle formation. Evidence highlights its role in synthesizing frondosin B analogs, which require precise stereocontrol .
Q. What strategies address the lack of ecological toxicity data for this compound?
- Conduct acute toxicity assays using Daphnia magna or algae.
- Perform biodegradation studies (OECD 301F) to assess persistence.
- Use computational tools (e.g., ECOSAR) to predict toxicity based on structural analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
